molecular formula C14H24N2S3 B14008334 N-Cyclohexyl-1-(cyclohexylthiocarbamoylsulfanyl)methanethioamide CAS No. 5439-69-0

N-Cyclohexyl-1-(cyclohexylthiocarbamoylsulfanyl)methanethioamide

Cat. No.: B14008334
CAS No.: 5439-69-0
M. Wt: 316.6 g/mol
InChI Key: VCOAOKCUORGUCX-UHFFFAOYSA-N
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Description

N-Cyclohexyl-1-(cyclohexylthiocarbamoylsulfanyl)methanethioamide is a chemical compound with the molecular formula C14H24N2S3 and a molecular weight of 316.5488 g/mol . It is characterized by the presence of cyclohexyl groups and thiocarbamoylsulfanyl functional groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexyl-1-(cyclohexylthiocarbamoylsulfanyl)methanethioamide typically involves the reaction of cyclohexylamine with carbon disulfide and subsequent treatment with cyclohexyl isothiocyanate. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the process is carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl-1-(cyclohexylthiocarbamoylsulfanyl)methanethioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Cyclohexyl-1-(cyclohexylthiocarbamoylsulfanyl)methanethioamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Cyclohexyl-1-(cyclohexylthiocarbamoylsulfanyl)methanethioamide involves its interaction with specific molecular targets. The thiocarbamoylsulfanyl groups can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Cyclohexyl-1-(cyclohexylthiocarbamoylsulfanyl)methanethioamide is unique due to its specific combination of cyclohexyl and thiocarbamoylsulfanyl groups. This structural arrangement imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

CAS No.

5439-69-0

Molecular Formula

C14H24N2S3

Molecular Weight

316.6 g/mol

IUPAC Name

cyclohexylcarbamothioyl N-cyclohexylcarbamodithioate

InChI

InChI=1S/C14H24N2S3/c17-13(15-11-7-3-1-4-8-11)19-14(18)16-12-9-5-2-6-10-12/h11-12H,1-10H2,(H,15,17)(H,16,18)

InChI Key

VCOAOKCUORGUCX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=S)SC(=S)NC2CCCCC2

Origin of Product

United States

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